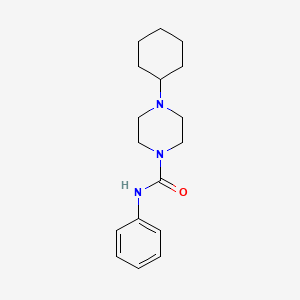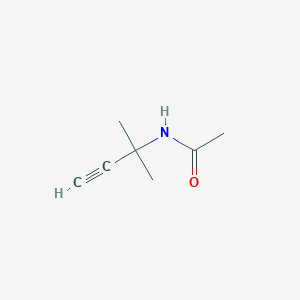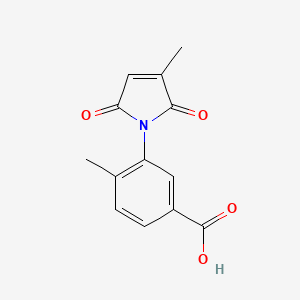![molecular formula C14H13ClN2O3S B3609963 N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3609963.png)
N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as Methylsulfonylmethane (MSM), is a naturally occurring compound found in plants, animals, and humans. MSM is a popular dietary supplement that is used for various purposes, including reducing inflammation, improving joint function, and promoting healthy skin, hair, and nails. In
Wirkmechanismus
The exact mechanism of action of MSM is not fully understood. However, it is believed that MSM works by reducing inflammation, improving blood flow, and promoting tissue repair. MSM is also thought to act as a scavenger of free radicals, which can cause damage to cells and tissues.
Biochemical and Physiological Effects
MSM has been shown to have a number of biochemical and physiological effects. For example, MSM has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and enzymes. MSM has also been shown to improve joint function by reducing pain and stiffness and increasing mobility. In addition, MSM has been shown to promote healthy skin, hair, and nails by increasing collagen production and improving skin elasticity.
Vorteile Und Einschränkungen Für Laborexperimente
MSM has a number of advantages for use in lab experiments. For example, MSM is relatively inexpensive and readily available, making it a cost-effective option for researchers. MSM is also non-toxic and has a low risk of side effects, making it a safe option for use in animal and human studies. However, one limitation of MSM is that its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways or mechanisms.
Zukünftige Richtungen
There are a number of future directions for research on MSM. One area of interest is the potential use of MSM for the treatment of cancer. Preliminary studies have shown that MSM may have anti-cancer properties, making it a promising candidate for further research. Another area of interest is the potential use of MSM for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Research has shown that MSM may have neuroprotective properties, making it a potential candidate for the development of new treatments for these conditions. Finally, further research is needed to fully understand the mechanism of action of MSM and to identify new applications for this promising compound.
Conclusion
In conclusion, N-(4-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, or MSM, is a naturally occurring compound that has been extensively studied for its potential health benefits. MSM has anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various conditions, including arthritis, allergies, and skin disorders. MSM is synthesized by the reaction of DMSO with H2O2 and is relatively inexpensive and readily available. While the mechanism of action of MSM is not fully understood, further research is needed to fully explore its potential applications and to identify new areas of interest.
Wissenschaftliche Forschungsanwendungen
MSM has been extensively studied for its potential health benefits. Research has shown that MSM has anti-inflammatory, antioxidant, and analgesic properties, making it a promising candidate for the treatment of various conditions, including arthritis, allergies, and skin disorders. MSM has also been shown to have a positive effect on exercise recovery and muscle soreness, making it a popular supplement among athletes.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-6-2-10(3-7-13)14(18)16-12-8-4-11(15)5-9-12/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLBIRIZVADESS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-ethyl-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609885.png)
![2-(1,3-benzothiazol-2-ylthio)-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B3609899.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3609902.png)
![4-fluoro-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3609914.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3609917.png)
![4-chloro-N-(3-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3609922.png)
![2-acetyl-1-(ethylthio)-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B3609930.png)


![2-[(4-bromobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3609971.png)
![5-amino-1-(4-methoxybenzyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3609985.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3609996.png)